4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline
Overview
Description
4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline is an organic compound with the molecular formula C22H18N2O2. It is characterized by the presence of two aniline groups connected through a naphthalene ring via ether linkages. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline typically involves the reaction of 4-nitrophenol with 1,4-dibromonaphthalene in the presence of a base to form the intermediate 4,4’-(Naphthalene-1,4-diylbis(oxy))dinitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups in the intermediate stages of synthesis.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: The primary product is 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline involves its interaction with various molecular targets. The compound’s aniline groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties. These interactions are crucial in its applications in polymer chemistry and materials science .
Comparison with Similar Compounds
4,4’-(Naphthalene-2,7-diylbis(oxy))dianiline: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Contains an ethane linkage instead of a naphthalene ring, resulting in different physical and chemical properties.
Uniqueness: 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized polymers and materials .
Properties
IUPAC Name |
4-[4-(4-aminophenoxy)naphthalen-1-yl]oxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c23-15-5-9-17(10-6-15)25-21-13-14-22(20-4-2-1-3-19(20)21)26-18-11-7-16(24)8-12-18/h1-14H,23-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLVTBMGZDXMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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